

Fluzinamide: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluzinamide is an anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy. This technical guide provides a comprehensive overview of its chemical structure, known properties, and the methodologies relevant to its evaluation. Due to the limited availability of public data specific to **Fluzinamide**, this guide also incorporates general principles and protocols applicable to the study of anticonvulsant compounds.

Chemical Structure and Properties

Fluzinamide, with the IUPAC name N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide, is a synthetic compound with the molecular formula C₁₂H₁₃F₃N₂O₂. Its chemical structure features an azetidine ring linked to a trifluoromethylphenoxy group and a methylcarboxamide moiety.

Chemical Identifiers



Identifier	Value	
IUPAC Name	N-methyl-3-[3- (trifluoromethyl)phenoxy]azetidine-1- carboxamide	
CAS Number	76263-13-3	
Molecular Formula	C12H13F3N2O2	
SMILES	CNC(=O)N1CC(C1)OC2=CC=CC(=C2)C(F)(F)F	
InChIKey	YULWJRNIKFFGNU-UHFFFAOYSA-N	

Physicochemical Properties

Experimentally determined physicochemical properties of **Fluzinamide** are not extensively reported in publicly accessible literature. The following table includes predicted values and general observations.

Property	Value	Source
Molecular Weight	274.24 g/mol	
Boiling Point	415.7 ± 45.0 °C	Predicted
Density	1.337 ± 0.06 g/cm ³	Predicted
рКа	14.24 ± 0.40	Predicted
Solubility	Soluble in DMSO	
Storage Temperature	-20°C	

Preclinical Anticonvulsant Activity

A key preclinical study evaluated the anticonvulsant properties of **Fluzinamide** in a kindled amygdaloid seizure model in rats.[1] This model is used to study the development and suppression of seizures.

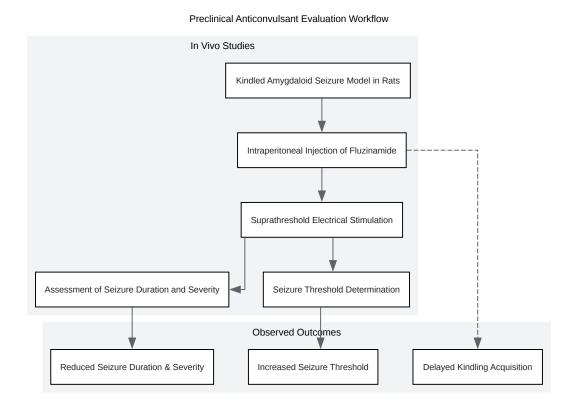
Summary of Findings



- **Fluzinamide** significantly reduced the duration and severity of seizures in previously kindled rats.[1]
- The anticonvulsant effects were observed at doses that did not produce sedation or ataxia.
 [1]
- The maximum effect against suprathreshold stimulation was observed 30 minutes after intraperitoneal injection.[1]
- Low doses of **Fluzinamide** were effective in raising the seizure threshold.[1]
- Daily administration of Fluzinamide during the kindling process significantly delayed the development of a fully kindled state.
- The anticonvulsant profile of **Fluzinamide** in this and other traditional models most closely resembles that of phenobarbital and valproic acid.

Logical Flow of Preclinical Evaluation





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Caption: Workflow of the preclinical evaluation of **Fluzinamide**'s anticonvulsant activity.

Mechanism of Action (Inferred)

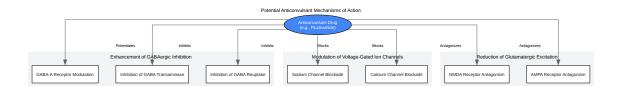
The precise molecular mechanism of action for **Fluzinamide** has not been fully elucidated in the available literature. However, its anticonvulsant profile being similar to phenobarbital and valproic acid suggests potential involvement with GABAergic neurotransmission or modulation of voltage-gated ion channels.



Potential Signaling Pathways for Anticonvulsants

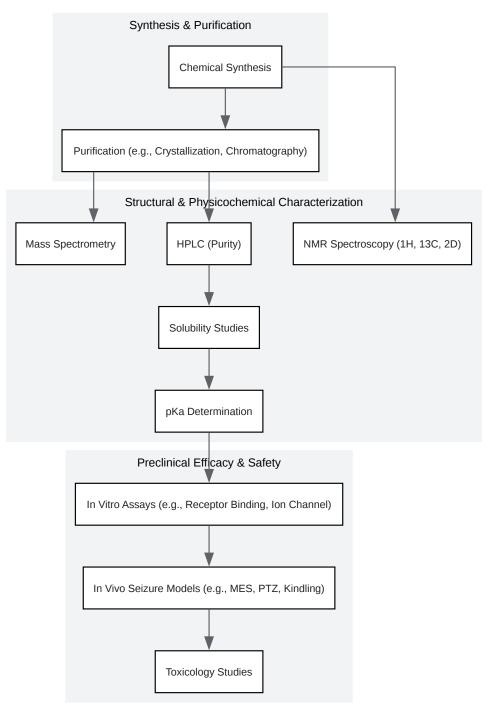
The following diagram illustrates common signaling pathways targeted by anticonvulsant drugs. **Fluzinamide**'s activity may involve one or more of these mechanisms.







General Experimental Workflow for Anticonvulsant Characterization



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References

- 1. Anticonvulsant action of fluzinamide (AHR-8559) on kindled amygdaloid seizures -PubMed [pubmed.ncbi.nlm.nih.gov]
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